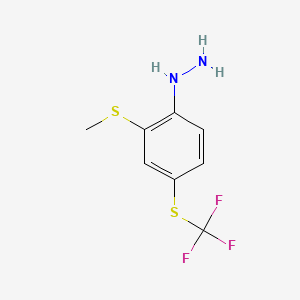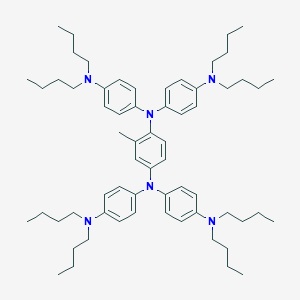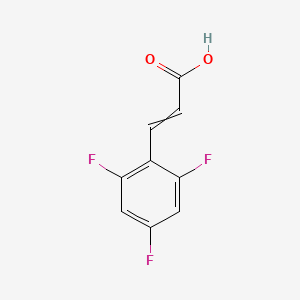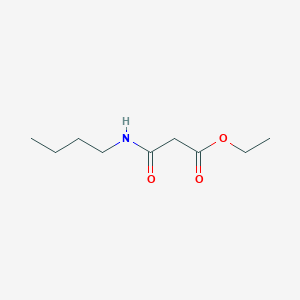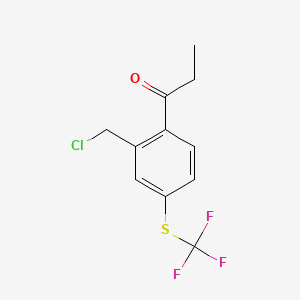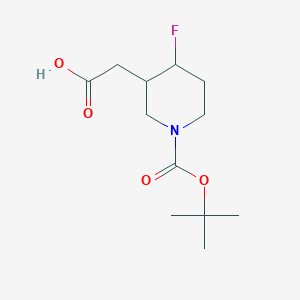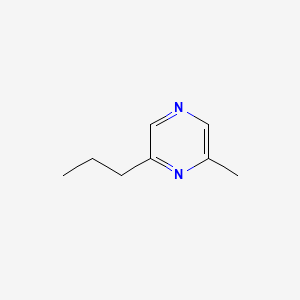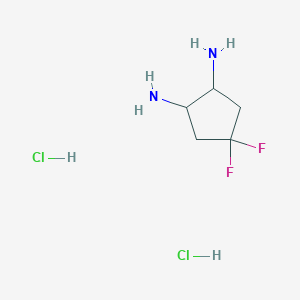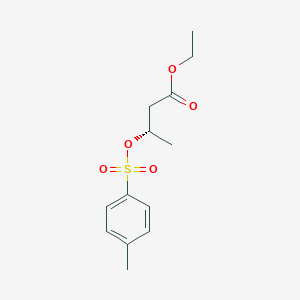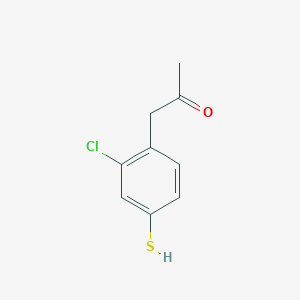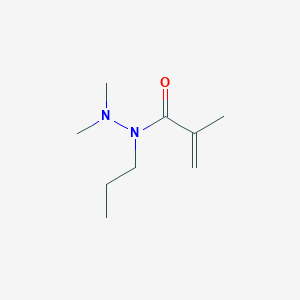![molecular formula C17H10ClFN2O B14070394 {4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14070394.png)
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzylidene group attached to a propanedinitrile moiety, with a 2-chloro-6-fluorobenzyl group linked via an ether bond. Its distinct structure makes it a subject of interest in chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile typically involves a multi-step process. One common method includes the reaction of 4-hydroxybenzaldehyde with 2-chloro-6-fluorobenzyl chloride in the presence of a base to form the intermediate 4-[(2-chloro-6-fluorobenzyl)oxy]benzaldehyde. This intermediate is then subjected to a Knoevenagel condensation reaction with malononitrile under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile groups to amines or other functional groups.
Substitution: The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
Aplicaciones Científicas De Investigación
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is utilized in the development of advanced materials and chemical intermediates.
Mecanismo De Acción
The mechanism of action of {4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzaldehyde}: An intermediate in the synthesis of the target compound.
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzonitrile}: A structurally related compound with similar properties.
Uniqueness
{4-[(2-Chloro-6-fluorobenzyl)oxy]benzylidene}propanedinitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and its potential biological activities make it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C17H10ClFN2O |
|---|---|
Peso molecular |
312.7 g/mol |
Nombre IUPAC |
2-[[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylidene]propanedinitrile |
InChI |
InChI=1S/C17H10ClFN2O/c18-16-2-1-3-17(19)15(16)11-22-14-6-4-12(5-7-14)8-13(9-20)10-21/h1-8H,11H2 |
Clave InChI |
IIZNIWSHVYITCE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C=C(C#N)C#N)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


